Empagliflozin-d4 is a deuterated derivative of empagliflozin, primarily utilized as an internal standard for the quantification of empagliflozin in analytical chemistry. Empagliflozin itself is a selective sodium-glucose cotransporter 2 inhibitor, which plays a significant role in managing type 2 diabetes by promoting the excretion of glucose via the urine. The compound has gained attention not only for its therapeutic effects but also for its potential applications in research settings.
Empagliflozin-d4 is classified as a stable isotope-labeled compound, specifically designed for use in high-precision analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS) . Its molecular formula is , with a molecular weight of approximately 454.9 g/mol .
The synthesis of empagliflozin-d4 involves several sophisticated organic chemistry techniques to incorporate deuterium into the molecular structure. While detailed synthetic pathways are proprietary, it generally follows the established synthetic routes for empagliflozin, with modifications to introduce deuterated carbon atoms . The process typically includes:
Empagliflozin-d4 retains the core structure of empagliflozin but features four deuterium atoms replacing hydrogen atoms at specific positions in the molecule. The structural representation can be summarized as follows:
The compound exhibits a complex three-dimensional structure that can be analyzed using various computational methods to predict its behavior in biological systems.
Empagliflozin-d4 participates in similar chemical reactions as its non-deuterated counterpart due to its analogous functional groups. Key reactions include:
Empagliflozin-d4 functions by inhibiting the sodium-glucose cotransporter 2, which is responsible for glucose reabsorption in the kidneys. By blocking this transporter:
Empagliflozin-d4 serves several scientific purposes:
Empagliflozin-d4 (BI 10773-d4) is a deuterium-labeled analog of the sodium-glucose cotransporter-2 (SGLT-2) inhibitor empagliflozin, where four hydrogen atoms are replaced with deuterium at specific positions. This isotopic modification enhances metabolic stability while preserving the pharmacological activity of the parent compound, making it invaluable for pharmacokinetic and metabolic studies [1] [5]. The synthesis integrates deuterium into the complex C-glycoside scaffold through tailored strategies, balancing precision and scalability.
The core challenge in synthesizing Empagliflozin-d4 lies in site-specific deuterium incorporation within its tetrahydropyran (glucose-like) ring and the chlorophenyl-aryl alkyl ether backbone. The C-glycoside bond formation typically employs a Schlosser-type lithiation or Knochel magnesiation of halogenated intermediates, followed by nucleophilic addition to protected gluconolactones. For deuterated analogs, deuterium is introduced at the aryl methylene bridge (–CH₂– → –CD₂–) and the chlorophenyl ring positions. One approach uses deuterated phenyl precursors (e.g., tetradeutero-4-bromochlorobenzene) before glycosidation. The glycosylation itself leverages per-TMS-protected gluconolactone, where the aryl Grignard reagent (ArMgCl) attacks the lactone carbonyl. Subsequent reductive dehydration with triethylsilane-deuterium oxide (Et₃SiD) ensures deuterium incorporation at the anomeric carbon while maintaining β-selectivity [3] [6].
Chemoselectivity is critical to avoid deuteration of labile groups like phenolic –OH or the glucose moiety’s hydroxyls. Two primary strategies dominate:
ClC(C=CC([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)=C2)=C2CC3=C(C([2H])=C(C([2H])=C3[2H])O[C@H]4CCOC4)[2H]) confirms deuteration at the chlorophenyl ring’s meta positions and the benzylic methylene [1]. Epimerization at glucose C3 is a common side reaction during deuteration. Wendlandt’s radical-based epimerization offers a solution for synthesizing deuterated epimers as analytical standards. Key steps include:
Early discovery routes prioritized flexibility but suffered from low anomeric selectivity and cryogenic conditions. In contrast, process-scale routes optimized yield, stereoselectivity, and deuterium retention [3]:
Early Discovery Route [3]:
Process-Scale Route [3]:
Table 1: Key Deuteration Techniques for Empagliflozin-d4
| Technique | Conditions | Deuterated Positions | Yield | Selectivity |
|---|---|---|---|---|
| Catalytic H/D Exchange | Pd/C, D₂O, 80°C, 24h | Chlorophenyl ortho to Cl | 60–70% | Moderate (≥85% d₁) |
| Building Block (THF ether) | NaBD₄, (S)-THF-3-one, MeOH, 0°C | THF β-carbons | >90% | High (≥98% d₂) |
| Reductive Dehydration | Et₃SiD, AlCl₃, DCM, 25°C | Anomeric carbon (C1) | 67% | β-only |
Table 2: Comparison of Discovery vs. Process Synthesis
| Parameter | Discovery Route | Process Route |
|---|---|---|
| Glycosidation | n-BuLi, −78°C | iPrMgCl·LiCl, −20°C |
| Key Reagent | Per-TMS-gluconolactone | Unprotected gluconolactone |
| Reduction System | Et₃SiH/BF₃ | Et₃SiD/AlCl₃ |
| β/α Selectivity | 6:1 (requires chromatography) | >50:1 (no chromatography) |
| Deuterium Retention | ~70% | >95% |
| Overall Yield | 12% (over 7 steps) | 38% (over 5 steps) |
The process route’s use of unprotected gluconolactone and AlCl₃-catalyzed reduction was pivotal for scalability. AlCl₃’s stronger Lewis acidity enhances Et₃SiD’s hydride delivery, ensuring complete β-selectivity and maximal deuterium incorporation [3] [6].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0